![molecular formula C26H18BrN3O13 B231390 [6-Bromo-4,5-bis[(4-nitrobenzoyl)oxy]oxan-3-yl] 4-nitrobenzoate CAS No. 18039-23-1](/img/structure/B231390.png)
[6-Bromo-4,5-bis[(4-nitrobenzoyl)oxy]oxan-3-yl] 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-Bromo-4,5-bis[(4-nitrobenzoyl)oxy]oxan-3-yl] 4-nitrobenzoate is a chemical compound that belongs to the class of organic compounds known as nitrobenzoates. This compound has been synthesized and studied for its potential use in scientific research applications.
Mechanism Of Action
The mechanism of action of [6-Bromo-4,5-bis[(4-nitrobenzoyl)oxy]oxan-3-yl] 4-nitrobenzoate is not fully understood. However, it is believed to inhibit the growth of cancer cells by interfering with the cell cycle and inducing apoptosis. It may also inhibit the production of inflammatory cytokines, thereby reducing inflammation.
Biochemical And Physiological Effects
[6-Bromo-4,5-bis[(4-nitrobenzoyl)oxy]oxan-3-yl] 4-nitrobenzoate has been shown to exhibit antitumor activity in vitro and in vivo. It has also been shown to reduce inflammation in animal models. However, the biochemical and physiological effects of this compound have not been fully characterized.
Advantages And Limitations For Lab Experiments
The advantages of using [6-Bromo-4,5-bis[(4-nitrobenzoyl)oxy]oxan-3-yl] 4-nitrobenzoate in lab experiments include its potential as an antitumor and anti-inflammatory agent. However, the limitations of using this compound include its unknown mechanism of action and potential toxicity.
Future Directions
There are several future directions for the study of [6-Bromo-4,5-bis[(4-nitrobenzoyl)oxy]oxan-3-yl] 4-nitrobenzoate. These include further investigation into its mechanism of action, characterization of its biochemical and physiological effects, and exploration of its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, the synthesis of analogs of this compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Synthesis Methods
The synthesis of [6-Bromo-4,5-bis[(4-nitrobenzoyl)oxy]oxan-3-yl] 4-nitrobenzoate involves the reaction of 4-nitrobenzoic acid with 6-bromo-4,5-bis(hydroxymethyl)oxane-3-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting compound is then treated with a mixture of acetic anhydride and nitric acid to form the final product.
Scientific Research Applications
[6-Bromo-4,5-bis[(4-nitrobenzoyl)oxy]oxan-3-yl] 4-nitrobenzoate has been studied for its potential use in scientific research applications, particularly in the field of medicinal chemistry. This compound has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent.
properties
CAS RN |
18039-23-1 |
|---|---|
Product Name |
[6-Bromo-4,5-bis[(4-nitrobenzoyl)oxy]oxan-3-yl] 4-nitrobenzoate |
Molecular Formula |
C26H18BrN3O13 |
Molecular Weight |
660.3 g/mol |
IUPAC Name |
[6-bromo-4,5-bis[(4-nitrobenzoyl)oxy]oxan-3-yl] 4-nitrobenzoate |
InChI |
InChI=1S/C26H18BrN3O13/c27-23-22(43-26(33)16-5-11-19(12-6-16)30(38)39)21(42-25(32)15-3-9-18(10-4-15)29(36)37)20(13-40-23)41-24(31)14-1-7-17(8-2-14)28(34)35/h1-12,20-23H,13H2 |
InChI Key |
PRTNQVCMHBOSNT-UHFFFAOYSA-N |
SMILES |
C1C(C(C(C(O1)Br)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1C(C(C(C(O1)Br)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Other CAS RN |
18039-23-1 |
synonyms |
2-O,3-O,4-O-Tris(p-nitrobenzoyl)-β-D-arabinopyranosyl bromide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



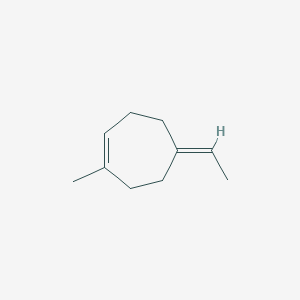
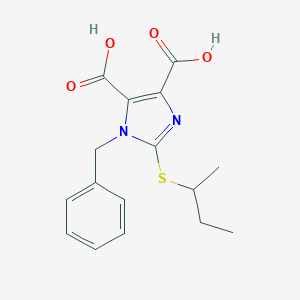
![2,3-Dimethoxy[1]benzothieno[2,3-c]quinoline](/img/structure/B231327.png)
![1-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one](/img/structure/B231330.png)
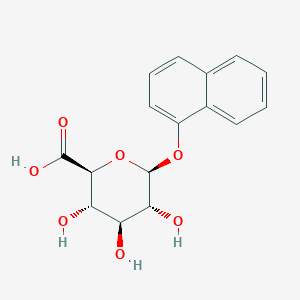
![2-[(2-Hydroxyethyl)(6-methylpyridazin-3-yl)amino]ethanol](/img/structure/B231337.png)
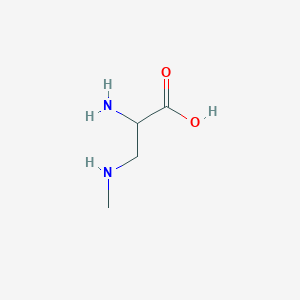
![Phenanthro[9,10-d][1,3]thiazole](/img/structure/B231343.png)
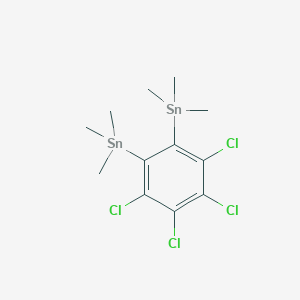
![3-Chloro-7H-imidazo[4,5-c]pyridazine](/img/structure/B231351.png)
![[(2,2,3-Trimethylcyclopentylidene)methyl]benzene](/img/structure/B231353.png)
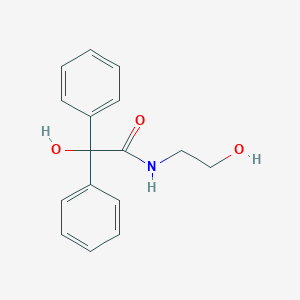
![N-[1,1'-biphenyl]-2-yl-4-methoxybenzamide](/img/structure/B231361.png)
![2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B231362.png)